molecular formula C15H19FN2O B2886485 N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide CAS No. 2194450-51-4

N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide

Cat. No. B2886485
CAS RN: 2194450-51-4
M. Wt: 262.328
InChI Key: WSSNUFXKKBPFAH-UHFFFAOYSA-N
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Description

“N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide” is a synthetic analogue of fentanyl . It is part of a broad class of “Fentanyl-Related Substances” that have been used as a basis for the discovery and nomenclature of many new fentanyl analogues .

Safety and Hazards

In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs . This includes “N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide”.

properties

IUPAC Name

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c1-3-15(19)17-13-5-4-8-18(10-13)14-7-6-12(16)9-11(14)2/h3,6-7,9,13H,1,4-5,8,10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSNUFXKKBPFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide

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